N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide
Description
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is an organic compound characterized by its unique structure, which includes a thiophene ring substituted with a carboxamide group and a dimethylphenyl ethyl moiety
Properties
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NOS/c1-10-5-6-11(2)14(9-10)13(4)17-16(18)15-8-7-12(3)19-15/h5-9,13H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSBJOHAKLDPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)C2=CC=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide typically involves a multi-step process:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur or a sulfur source under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction. This can be achieved by reacting the thiophene carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Attachment of the Dimethylphenyl Ethyl Moiety: The final step involves the alkylation of the amide nitrogen with 1-(2,5-dimethylphenyl)ethyl bromide under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and the use of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Bromine, nitric acid, sulfuric acid
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Corresponding amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It may also serve as a precursor for the synthesis of bioactive compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism by which N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and carboxamide group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2,5-dimethylphenyl)ethyl]-2-thiophenecarboxamide: Similar structure but lacks the methyl group on the thiophene ring.
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-furancarboxamide: Contains a furan ring instead of a thiophene ring.
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-pyridinecarboxamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N-[1-(2,5-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide is unique due to the presence of both the thiophene ring and the dimethylphenyl ethyl moiety. This combination imparts specific electronic and steric properties, influencing its reactivity and interactions with biological targets. The methyl group on the thiophene ring further enhances its chemical stability and modifies its electronic characteristics, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
